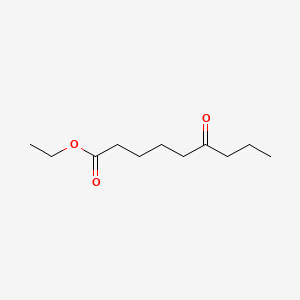

Ethyl 6-oxononanoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-7-10(12)8-5-6-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLGAXQMRZRNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338862 | |

| Record name | Ethyl 6-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-59-6 | |

| Record name | Nonanoic acid, 6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Oxononanoate and Analogous Keto Esters

Conventional Organic Synthesis Approaches

The synthesis of keto-esters is achieved through a variety of established chemical methodologies. These routes are often versatile, allowing for the preparation of a diverse array of keto-esters with varying chain lengths and substitution patterns.

Esterification represents a fundamental strategy for the synthesis of keto-esters, either by forming the ester moiety from a keto-acid or by modifying an existing keto-ester through transesterification.

Direct esterification of the corresponding keto-acid is a straightforward approach, though the stability of the keto-acid precursor can be a limitation, as some, particularly β-keto acids, are prone to decarboxylation. rsc.org A more common and versatile method is transesterification, where a readily available keto-ester (often a methyl or ethyl ester) is converted into a different ester by reaction with an alcohol in the presence of a catalyst. nih.gov This method is advantageous as it avoids the need to handle potentially unstable keto-acid intermediates. rsc.org

A wide range of catalysts, including protic acids, Lewis acids, and bases, have been developed to promote transesterification. nih.gov Notably, boric acid (H₃BO₃), particularly when supported on silica (B1680970) (SiO₂), has been shown to be an effective and recyclable catalyst for the transesterification of β-keto esters with primary, secondary, allylic, and benzylic alcohols under solvent-free conditions. nih.gov The reaction is believed to proceed through a six-membered cyclic boronate intermediate. nih.gov Research has demonstrated that β-keto esters can be selectively transesterified in the presence of other ester types, such as α- or γ-keto esters, likely proceeding through a chelated enol intermediate. rsc.org

Another important route is oxidative esterification. For instance, α-ketoesters can be synthesized from the iodine-mediated oxidative esterification of acetophenones using potassium xanthates, where the xanthate serves as both a promoter and the alkoxy source. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with various alcohols also provides a broad range of α-ketoesters. organic-chemistry.org

Table 1: Examples of Boric Acid-Catalyzed Transesterification of Ethyl Acetoacetate (B1235776) rsc.org

| Entry | Alcohol | Product Yield (%) |

|---|---|---|

| 1 | Benzyl alcohol | 95 |

| 2 | 1-Octanol | 92 |

| 3 | Cyclohexanol | 90 |

| 4 | Propargyl alcohol | 94 |

| 5 | Allyl alcohol | 95 |

Acylation and condensation reactions are cornerstone strategies for carbon-carbon bond formation, enabling the assembly of the carbon skeleton of keto-esters.

The Friedel-Crafts acylation is a powerful and widely used method for synthesizing aryl ketones, including aryl keto-esters. nih.govresearchgate.net This reaction involves the acylation of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govmdpi.com For the synthesis of α-keto esters, a common acylating agent is an oxalyl chloride derivative, like ethyl oxalyl chloride or ethyl chlorooxoacetate. mdpi.comacs.org

Traditional Lewis acids such as aluminum chloride (AlCl₃) are frequently used, often in stoichiometric amounts. nih.govresearchgate.net However, this can lead to environmental concerns and difficulties in catalyst recovery. researchgate.net Consequently, research has focused on developing more sustainable catalytic systems. Catalysts like hafnium (IV) triflate and trifluoromethanesulfonic acid (TfOH) have been used for the acylation of arenes with both aromatic and aliphatic acid chlorides. nih.govresearchgate.net While effective, the Friedel-Crafts acylation can be limited by substrate reactivity and selectivity issues, particularly with deactivated aromatic rings. acs.org

Transition metal-catalyzed C-H acylation has emerged as a more attractive alternative. For instance, platinum-catalyzed direct C-H acylation of 2-phenoxypyridine (B1581987) derivatives with ethyl chlorooxoacetate has been reported to produce the corresponding α-keto esters. acs.org This method tolerates a variety of functional groups, from electron-donating to electron-withdrawing. acs.org

Table 2: Catalysts in Friedel-Crafts Acylation for Aryl-Keto Ester Synthesis nih.gov

| Catalyst | Acylating Agent | Aromatic Substrate | Key Feature |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Phthalylaspartic anhydride | Benzene | Commonly used, but often required in stoichiometric amounts. |

| Hydrofluoric acid (HF) | N-trifluoroacetyl-L-prolyl chloride | Various arenes | Acts as both catalyst and solvent. |

| Triflic acid (TfOH) | α-Amino acid derivatives | Various arenes | A strong Brönsted acid catalyst. |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, yielding a β-keto ester. libretexts.orglibretexts.org One ester molecule, which must have an α-hydrogen, is deprotonated by the base to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. pressbooks.pub Subsequent elimination of an alkoxide leaving group forms the β-keto ester. jove.compressbooks.pub A common base used is the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification side reactions. libretexts.orglibretexts.org The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a more acidic α-hydrogen (pKa ≈ 11) than the starting ester. pressbooks.pub

Crossed Claisen condensations , involving two different esters, can be synthetically useful if one of the esters lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate). organic-chemistry.orglibretexts.org This forces the non-enolizable ester to act solely as the electrophile, preventing the formation of a complex mixture of products. libretexts.orglibretexts.org A variation involves the reaction of a ketone with an ester, which also falls under the Claisen-like condensation category, to produce a β-diketone. libretexts.org The intramolecular version of this reaction, where a diester reacts to form a cyclic β-keto ester, is known as the Dieckmann Condensation . organic-chemistry.org

Table 3: Types of Claisen Condensation Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Claisen Condensation | Two identical enolizable esters (e.g., 2 x Ethyl acetate) | β-Keto ester (e.g., Ethyl acetoacetate) |

| Crossed Claisen Condensation | One enolizable ester + One non-enolizable ester (e.g., Ethyl acetate (B1210297) + Ethyl benzoate) | β-Keto ester (e.g., Ethyl benzoylacetate) |

| Dieckmann Condensation | One molecule of a diester (e.g., Diethyl adipate) | Cyclic β-keto ester |

Oxidative cleavage provides another pathway to keto-esters from various precursors. These methods often involve the breaking of carbon-carbon or other bonds through the action of an oxidizing agent.

One such method is the copper-catalyzed aerobic oxidative esterification of simple ketones via C(CO)-C(alkyl) bond cleavage. acs.org This protocol allows for the conversion of a wide range of common ketones, including less reactive aryl long-chain alkyl ketones, into esters using air as the oxidant. acs.org The reaction is tolerant of numerous alcohols, including primary, secondary, and chiral alcohols. acs.org

The oxidation of α-diazo esters with molecular oxygen, catalyzed by charcoal-supported nano copper, can efficiently produce α-ketoesters. researchgate.net Another approach involves the oxidative cleavage of β-keto esters and 1,3-diketones mediated by an Oxone®/aluminum trichloride (B1173362) system in aqueous media to afford α-ketoesters and 1,2-diketones, respectively. researchgate.net

A specific synthesis of ethyl 8-oxononanoate, an isomer of ethyl 6-oxononanoate, has been reported involving the selective oxidation of a terminal double bond. oup.com In this process, the terminal double bond of ethyl 3,8-nonadienoate was oxidized to a methyl ketone using a PdCl₂/CuCl/O₂ catalyst system. oup.com The remaining internal double bond was then reduced via hydrogenation to yield ethyl 8-oxononanoate. oup.com

Halogenated intermediates are frequently used in the synthesis of keto-esters. A classic strategy involves the conversion of a dicarboxylic acid monoester to its corresponding acyl chloride, which can then be used in subsequent reactions. For example, ethyl 6-chloro-6-oxohexanoate, a key precursor, can be synthesized from monoethyl adipate (B1204190). A patented method describes the reaction of monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst to yield the desired acyl chloride. google.com This acyl chloride can then be reacted with various nucleophiles to generate a range of derivatives.

Another pathway involves the α-halogenation of ketones or keto-esters. The resulting α-halo carbonyl compounds are versatile intermediates. For instance, the reaction of ethyl 6-bromohexanoate (B1238239) with acetylacetone (B45752) in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used to synthesize ethyl 7-acetyl-8-oxononanoate. rsc.org Furthermore, base-catalyzed condensation reactions between α-halogenated ketones and β-keto esters have been explored as a route to functionalized dicarbonyl compounds. acs.org

The enantioselective chlorination of β-keto esters has also been achieved using N-chlorosuccinimide (NCS) as the chlorine source in the presence of hybrid amide-based Cinchona alkaloid catalysts. acs.org This provides access to optically active α-chloro-β-keto esters, which are valuable building blocks in modern organic synthesis. acs.org

Table 4: Synthesis of Ethyl 6-chloro-6-oxohexanoate google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|

| Monoethyl adipate | Bis(trichloromethyl) carbonate | Pyridine or DMF | Toluene, Dioxane, etc. | 40-100 | 1-10 | Ethyl 6-chloro-6-oxohexanoate |

Friedel-Crafts Acylation Strategies

Malonic Ester Synthesis and Related Alkylation Strategies

One of the most fundamental methods for forming carbon-carbon bonds in organic synthesis is through the alkylation of enolates. The malonic ester synthesis is a classic example of this strategy, providing a reliable route to substituted carboxylic acids and, with modification, to ketones. This approach, along with the related acetoacetic ester synthesis, is highly relevant for constructing keto-esters.

The general principle of these syntheses involves the deprotonation of an acidic α-carbon (the carbon adjacent to two carbonyl groups), creating a stabilized enolate ion. mdpi.combiorxiv.org This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond. mdpi.comgoogle.com

For instance, the synthesis of a keto-ester analogous to this compound can be envisioned starting from a β-keto ester like ethyl acetoacetate or a malonic ester derivative. The process typically involves these key steps:

Enolate Formation: A base, commonly an alkoxide like sodium ethoxide, is used to abstract the acidic α-proton located between the two carbonyl groups of the starting ester. google.com

Alkylation: The resulting enolate attacks an appropriate alkyl halide. To synthesize a derivative of this compound, a halo-ester such as ethyl 4-bromobutanoate could be used as the alkylating agent.

Hydrolysis and Decarboxylation: Subsequent heating in an acidic aqueous solution hydrolyzes the ester group(s) to carboxylic acids. biorxiv.org The resulting β-keto acid or malonic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final ketone product. mdpi.comresearchgate.net

A specific example is the synthesis of ethyl 7-acetyl-8-oxononanoate, which was prepared by reacting ethyl 6-bromohexanoate with acetylacetone in the presence of the base DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). acs.org Similarly, other strategies like the electrochemical oxidative decarboxylation of disubstituted malonic acids have been shown to produce keto-esters in high yields (68-91%). acs.org

The following table summarizes various alkylation strategies for forming keto-esters.

| Starting Materials | Key Reagents | Product Type | Reference |

| Diethyl malonate, Alkyl Halide | Alkoxide Base, Acid/Heat | Substituted Carboxylic Acid/Ketone | biorxiv.orgacs.org |

| Ethyl acetoacetate, Alkyl Halide | Alkoxide Base, Acid/Heat | Substituted Ketone | mdpi.comgoogle.com |

| Ethyl 6-bromohexanoate, Acetylacetone | DBU, Toluene | Diketo-ester | acs.org |

| Disubstituted Malonic Acids | Electrochemical Oxidation | Diketones and Keto-esters | acs.org |

Chemoenzymatic and Biocatalytic Synthesis Pathways

Chemoenzymatic and biocatalytic methods represent a powerful alternative to traditional organic synthesis, offering high selectivity and milder reaction conditions. Enzymes, as natural catalysts, can perform complex transformations with remarkable precision.

The reduction of a carbonyl group is a common strategy in the synthesis of chiral molecules. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols using cofactors like NAD(P)H. mdpi.comnih.gov This approach is valuable for preparing chiral hydroxy-esters from prochiral keto-ester precursors. For example, various KREDs have been successfully used for the asymmetric reduction of 4-chloroacetoacetate esters and other keto-esters, which are precursors to valuable pharmaceutical intermediates. google.com The performance of these biocatalysts can be enhanced through whole-cell systems where cofactor regeneration is handled internally, for instance, by co-expressing a second enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.gov

Lipases are enzymes that typically catalyze the hydrolysis of esters. However, in non-aqueous environments, they can catalyze the reverse reaction: esterification or transesterification. This capability is widely exploited for the kinetic resolution of racemic mixtures. mdpi.com In the context of keto-esters, lipases can be used to resolve a racemic alcohol by selectively acylating one enantiomer with a β-keto ester as the acyl donor. google.com This process yields an enantioenriched ester and the unreacted, enantioenriched alcohol. A notable example is the use of Amano lipase (B570770) from Pseudomonas fluorescens for the effective enzymatic kinetic resolution of racemic 1,3-keto alcohols, producing chiral 1,3-keto acetates with high enantioselectivity. researchgate.net

Ketoreductases (KREDs) are particularly powerful for the direct, stereoselective synthesis of chiral alcohols from prochiral ketones. acs.orgmdpi.com By selecting the appropriate KRED, it is possible to produce a specific stereoisomer of a hydroxy-ester with very high enantiomeric and diastereomeric excess. acs.org For example, the KRED-catalyzed reduction of methyl 8-chloro-6-oxooctanoate is a key step in an efficient synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, a precursor to (R)-α-lipoic acid. rsc.org Protein engineering has been instrumental in developing KREDs with improved stability, activity, and specificity for non-natural substrates, making them suitable for industrial-scale synthesis of pharmaceutical intermediates. nih.govrsc.org Dynamic kinetic resolution (DKR), a process that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of a racemic starting material into a single chiral product. frontiersin.orgnih.gov

| Enzyme | Transformation | Substrate Type | Product Application | Reference |

| Ketoreductase (KRED) | Asymmetric Reduction | β,δ-Diketo ester | Chiral δ-hydroxy-β-keto esters | acs.org |

| Lipase | Kinetic Resolution | Racemic 1,3-keto alcohols | Chiral 1,3-keto acetates | researchgate.net |

| Ketoreductase (KRED) | Asymmetric Reduction | Ethyl 8-chloro-6-oxooctanoate | (R)-α-Lipoic acid precursor | rsc.orgresearchgate.net |

| Lactate Dehydrogenase | Stereospecific Reduction | α-Keto acids | Enantiopure 4-amino-2-hydroxy acids | acs.org |

Nature produces a vast array of complex molecules through large, modular enzyme complexes known as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comresearchgate.net These enzymatic assembly lines build complex products from simple monomer units, such as acyl-CoA thioesters for PKSs and amino acids for NRPSs. mdpi.comrsc.org

The logic of PKS pathways is analogous to the chemical synthesis of keto-esters. A minimal PKS module contains domains for acyl transfer (acyltransferase or AT), chain extension (ketosynthase or KS), and carrying the growing chain (acyl carrier protein or ACP). biorxiv.org Optional domains, such as a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can modify the β-keto group formed after each condensation step. biorxiv.org A PKS module that performs only condensation results in a β-ketoacyl intermediate, conceptually similar to a keto-ester. The entire PKS system functions as a programmable assembly line where the sequence and type of domains dictate the final structure of the natural product.

The understanding of biosynthetic pathways like those involving PKSs allows scientists to harness individual enzymes for specific synthetic purposes. mdpi.com Instead of using the entire multi-enzyme complex, a single enzyme, such as a ketoreductase or a lipase, can be isolated or produced recombinantly and used as a highly specific catalyst in a chemoenzymatic route. acs.orgunesp.br For example, a ketoreductase domain from a PKS pathway can be used as a standalone enzyme to perform a stereoselective reduction of a keto-ester that is not its natural substrate. acs.org Genetically engineered oxidoreductases have demonstrated broad substrate specificity and high catalytic activity, making them valuable tools for synthesizing a range of chiral molecules that would be difficult to produce via traditional chemistry. acs.org This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis.

Chemical Reactivity and Transformation Studies of Ethyl 6 Oxononanoate

Reactivity of the Ketone Moiety

The ketone group in ethyl 6-oxononanoate is a site of significant chemical reactivity, allowing for oxidative, reductive, and nucleophilic addition reactions.

Ketones are generally resistant to oxidation, especially when compared to aldehydes. libretexts.org However, under strong oxidizing conditions, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, resulting in the formation of two carboxylic acids. libretexts.orgncert.nic.in This process, known as oxidative cleavage, can be achieved using powerful oxidizing agents like potassium permanganate. libretexts.orgchemistrysteps.com The application of such harsh conditions can lead to the degradation of the molecule, limiting its synthetic utility. libretexts.org

A more controlled oxidation of ketones can be achieved through the Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. sigmaaldrich.comyoutube.com The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted alkyl group preferentially migrating. organic-chemistry.org For this compound, this would likely result in the formation of an ester derived from the migration of the longer alkyl chain.

Recent research has explored milder and more environmentally friendly methods for the oxidative cleavage of ketones to carboxylic acids. organic-chemistry.org These methods often utilize catalysts and alternative oxidants to avoid the use of harsh reagents. organic-chemistry.org For instance, a mixture of Oxone and trifluoroacetic acid provides a metal-free method for the oxidation of ketones to carboxylic acids. organic-chemistry.org

Table 1: Oxidative Transformations of the Ketone Moiety

| Transformation | Reagents | Product Type |

|---|---|---|

| Oxidative Cleavage | Potassium permanganate | Carboxylic acids |

| Baeyer-Villiger Oxidation | mCPBA, Peroxyacetic acid | Ester |

| Metal-Free Oxidation | Oxone, Trifluoroacetic acid | Carboxylic acids |

The ketone carbonyl group in this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, forming an alkane.

Hydride reagents are common choices for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com In the case of this compound, NaBH₄ would reduce the ketone to a secondary alcohol, ethyl 6-hydroxynonanoate, without affecting the ester group. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester functions. libretexts.orgorganicchemistrydata.org Treatment of this compound with LiAlH₄ would lead to the formation of 1,6-nonanediol.

Catalytic hydrogenation is another method for the reduction of ketones. vulcanchem.com This process typically involves the use of a metal catalyst, such as Raney nickel, platinum, or palladium, and hydrogen gas. illinois.edu Catalytic hydrogenation of this compound would primarily reduce the ketone to a secondary alcohol. vulcanchem.com The conditions for catalytic hydrogenation can often be adjusted to achieve selectivity, though high pressures and temperatures may be required to reduce the ester group. illinois.edu

For the complete reduction of the ketone to an alkane, two classical methods are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648), followed by heating with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. jk-sci.comnrochemistry.comlibretexts.org This reaction is performed under basic conditions and is suitable for substrates that are sensitive to acid. nrochemistry.comyoutube.com A significant advantage of the Wolff-Kishner reduction is its specificity for the carbonyl group, leaving other functional groups like esters unaffected. youtube.com

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to an alkane. wikipedia.orgbyjus.comlibretexts.org These strongly acidic conditions limit its use to substrates that are stable in acid. wikipedia.orgbyjus.com Given the presence of an ester group in this compound, which can be hydrolyzed under acidic conditions, the Clemmensen reduction may not be the ideal method.

Table 2: Reductive Pathways for the Ketone Moiety

| Reduction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ethyl 6-hydroxynonanoate | Mild |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1,6-Nonanediol | Strong |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni) | Ethyl 6-hydroxynonanoate | Varies |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Ethyl nonanoate | Basic, High Temperature |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | Ethyl nonanoate | Acidic |

The electrophilic carbon of the ketone carbonyl in this compound is susceptible to attack by various nucleophiles.

A prominent example is the Grignard reaction , where an organomagnesium halide (RMgX) adds to the ketone to form a tertiary alcohol after an acidic workup. byjus.comlibretexts.org For instance, reacting this compound with methylmagnesium bromide would yield ethyl 6-hydroxy-6-methylnonanoate. The Grignard reagent, being a strong nucleophile and a strong base, reacts specifically at the more electrophilic ketone carbonyl.

Other carbon nucleophiles, such as organolithium reagents, can also add to the ketone. Additionally, the formation of imines and enamines can occur through reaction with primary and secondary amines, respectively. The reaction with alcohols in the presence of an acid catalyst can lead to the formation of ketals (or acetals), which can serve as protecting groups for the ketone functionality. libretexts.org

Table 3: Common Nucleophilic Additions to the Ketone Moiety

| Nucleophile | Reagent Type | Product Type |

|---|---|---|

| Organomagnesium Halide | Grignard Reagent | Tertiary Alcohol |

| Primary Amine | e.g., RNH₂ | Imine |

| Secondary Amine | e.g., R₂NH | Enamine |

| Alcohol | e.g., ROH, H⁺ | Ketal |

Nucleophilic Additions to the Carbonyl Group

Cyanohydrin Formation

The ketone carbonyl group in this compound can undergo nucleophilic addition with a cyanide anion (CN⁻), typically from a source like hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN, KCN), to form a cyanohydrin. researchgate.net This reaction involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon at the C6 position, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com The reaction is reversible and typically catalyzed by a small amount of base. researchgate.net The resulting product, Ethyl 6-hydroxy-6-cyanononanoate, introduces a new chiral center at C6.

Table 1: Cyanohydrin Formation from this compound

| Reactant | Reagents | Product |

| This compound | 1. KCN or NaCN 2. H⁺ (e.g., HCl, H₂SO₄) | Ethyl 6-hydroxy-6-cyanononanoate |

Grignard Reagent Additions

Grignard reagents (R-MgX) are potent nucleophiles that react readily with both ketones and esters. synarchive.comvanderbilt.edu In this compound, a Grignard reagent can add to the ketone at C6 to form a tertiary alcohol after acidic workup. Alternatively, it can react with the ester functionality. The reaction with esters typically involves a double addition. synarchive.comlibretexts.org The first equivalent of the Grignard reagent adds to the ester carbonyl, leading to the elimination of the ethoxy group and the formation of a ketone intermediate. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after protonation. libretexts.orglibretexts.org Controlling the selectivity between the ketone and the ester can be challenging and often depends on the reaction conditions and the specific Grignard reagent used.

Table 2: Grignard Reagent Addition to this compound

| Reaction Site | Reagents | Intermediate/Product |

| Ketone (C6) | 1. CH₃MgBr (1 equivalent) 2. H₃O⁺ | Ethyl 6-hydroxy-6-methylnonanoate |

| Ester | 1. CH₃MgBr (2 equivalents) 2. H₃O⁺ | 2-methyl-7-oxo-decan-2-ol |

Acetal (B89532) and Imine Formation/Hydrolysis

The ketone group of this compound can be selectively protected by converting it into an acetal. This is typically achieved by reacting the keto-ester with a diol, such as ethylene glycol, in the presence of an acid catalyst. bham.ac.ukyoutube.com This reaction is reversible, and the acetal can be removed (hydrolyzed) by treatment with aqueous acid, regenerating the ketone. usp.brorganicchemistrytutor.com This protecting group strategy is useful when performing reactions that should selectively target the ester functionality, such as reduction or Grignard addition. youtube.comorganicchemistrytutor.com

Similarly, the ketone can react with primary amines (R-NH₂) under mildly acidic conditions to form an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. harvard.edumasterorganicchemistry.comnih.gov Like acetal formation, imine formation is also reversible and can be hydrolyzed back to the ketone and the primary amine using aqueous acid. masterorganicchemistry.comnih.govlibretexts.org

Table 3: Acetal and Imine Formation with this compound

| Transformation | Reactant | Reagents | Product |

| Acetal Formation | This compound | Ethylene glycol, H⁺ (catalyst) | Ethyl 2-(4-oxobutyl)-2-propyl-1,3-dioxolane |

| Acetal Hydrolysis | Ethyl 2-(4-oxobutyl)-2-propyl-1,3-dioxolane | H₃O⁺, H₂O | This compound |

| Imine Formation | This compound | Methylamine (CH₃NH₂), H⁺ (catalyst) | Ethyl 6-(methylimino)nonanoate |

| Imine Hydrolysis | Ethyl 6-(methylimino)nonanoate | H₃O⁺, H₂O | This compound |

Alpha-Carbon Chemistry: Enolization and Enolate Reactivity

The presence of α-hydrogens on the carbons adjacent to the ketone carbonyl group (at C5 and C7) allows for a range of reactions involving enol or enolate intermediates.

Keto-Enol Tautomerism Dynamics

This compound can exist in equilibrium with its enol tautomers. pressbooks.publibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. pressbooks.pub Because there are two sets of α-hydrogens relative to the ketone (at C5 and C7), two different enol forms are possible. The equilibrium between the keto and enol forms can be catalyzed by either acid or base. usp.brlibretexts.org For most simple ketones and esters, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.compressbooks.pub The proportion of each enol at equilibrium is influenced by factors such as substitution, with the more substituted double bond generally being more stable.

Table 4: Keto-Enol Tautomers of this compound

| Tautomer Type | Structure Name |

| Keto Form | This compound |

| Enol Form 1 | Ethyl 6-hydroxynon-5-enoate |

| Enol Form 2 | Ethyl 6-hydroxynon-6-enoate |

Enolate Generation and Alkylation

The α-hydrogens of this compound can be removed by a strong base to form a resonance-stabilized enolate anion. youtube.comorganicchemistrytutor.com The choice of base and reaction conditions can influence which enolate is formed. A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to remove the less-hindered proton at C7, forming the kinetic enolate. masterorganicchemistry.com In contrast, a stronger, less hindered base or conditions that allow for equilibrium will favor the formation of the more substituted and thermodynamically more stable enolate at C5, the thermodynamic enolate. masterorganicchemistry.comlibretexts.org

These enolates are potent nucleophiles and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrytutor.comlibretexts.org This alkylation reaction is a powerful tool for elaborating the carbon skeleton.

Table 5: Selective Enolate Formation and Alkylation

| Enolate Type | Deprotonation Site | Base/Conditions | Alkylating Agent | Product |

| Kinetic | C7 | LDA, -78°C | CH₃I | Ethyl 7-methyl-6-oxononanoate |

| Thermodynamic | C5 | NaH, THF, reflux | CH₃I | Ethyl 5-methyl-6-oxononanoate |

Aldol (B89426) and Related Condensation Reactions

Enolates derived from this compound can participate in condensation reactions. The Claisen condensation involves the reaction of an ester enolate with another ester molecule. libretexts.orguomustansiriyah.edu.iq For this compound, the enolate formed at the α-carbon of the ester (C2) could theoretically attack the carbonyl of another molecule, though this is less favorable than enolization at the ketone α-carbons. A more relevant reaction is the intramolecular Aldol addition . If an enolate is formed at C5, it could potentially attack the ester carbonyl, but this would form a strained four-membered ring. A more plausible intramolecular reaction would involve the enolate at C7 attacking the ester carbonyl, which could lead to a six-membered ring after cyclization and subsequent reactions, a process known as the Dieckmann Condensation. masterorganicchemistry.com

In an intermolecular Aldol reaction , the enolate of this compound (formed at C5 or C7) can act as a nucleophile and add to an aldehyde or ketone electrophile. libretexts.orguobabylon.edu.iqnumberanalytics.com If the resulting β-hydroxy ketone is heated, it can undergo dehydration to form an α,β-unsaturated ketone. vedantu.com

Table 6: Potential Condensation Reactions

| Reaction Type | Enolate Source | Electrophile | Conditions | Product Type |

| Intramolecular Aldol Addition | This compound (enolate at C7) | Internal Ester Carbonyl | NaOEt, EtOH | β-hydroxy ketone (cyclic) |

| Intermolecular Aldol Addition | This compound (enolate at C7) | Benzaldehyde | NaOH, EtOH | β-hydroxy ketone |

| Intermolecular Claisen Condensation | This compound (enolate at C2) | This compound | NaOEt, EtOH | β-keto ester |

Reactivity of the Ester Moiety

The ester functional group in this compound is a primary site for chemical transformations, including hydrolysis, transesterification, and various nucleophilic substitution reactions. libretexts.org These reactions hinge on the electrophilic nature of the ester's carbonyl carbon.

Hydrolysis Mechanisms (Acidic and Basic)

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. savemyexams.comchemguide.co.uk The reaction is typically performed by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the ester's carbonyl oxygen by the acid catalyst. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comlibretexts.org The subsequent steps involve proton transfers and the elimination of ethanol (B145695) to form the final product, 6-oxononanoic acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used, in accordance with Le Châtelier's principle. libretexts.orgcommonorganicchemistry.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydrolysis of this compound is an irreversible reaction known as saponification. savemyexams.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion subsequently deprotonates the newly formed 6-oxononanoic acid in a rapid and essentially irreversible acid-base reaction. masterorganicchemistry.com This final step forms the carboxylate salt (e.g., sodium 6-oxononanoate) and ethanol. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate. savemyexams.commasterorganicchemistry.com The irreversibility of saponification ensures that the reaction proceeds to completion. savemyexams.comchemguide.co.uk

| Condition | Catalyst/Reagent | Products | Reversibility |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | 6-oxononanoic acid and Ethanol | Reversible chemguide.co.uk |

| Basic (Saponification) | NaOH or KOH, Heat, then H₃O⁺ workup | 6-oxononanoic acid and Ethanol | Irreversible savemyexams.commasterorganicchemistry.com |

Transesterification Reactions

Transesterification is a process where the alkoxy group (-OCH₂CH₃) of this compound is exchanged with the alkoxy group of another alcohol, resulting in a new ester. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide, e.g., sodium methoxide, NaOCH₃). libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the incoming alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In basic transesterification, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate that expels the original ethoxide group. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent to shift the equilibrium in the forward direction. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol. This reaction is fundamental in processes like biodiesel production. mdpi.comasianpubs.org

| Catalyst Type | Example Catalyst | Reactant Alcohol | Product Ester |

|---|---|---|---|

| Acid | H₂SO₄ | Methanol (CH₃OH) | Mthis compound |

| Base | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Mthis compound |

| Acid | H₂SO₄ | Propanol (CH₃CH₂CH₂OH) | Propyl 6-oxononanoate |

Nucleophilic Substitution Reactions at the Ester Carbonyl

The ester group of this compound can react with a variety of nucleophiles beyond water and alcohols in what are known as nucleophilic acyl substitution reactions. uomustansiriyah.edu.iq In these reactions, the nucleophile replaces the ethoxy group (-OCH₂CH₃) of the ester.

A key example is aminolysis, where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org For instance, the reaction of this compound with ammonia would yield 6-oxononanamide. The mechanism is similar to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org Other powerful nucleophiles, such as organometallic reagents like Grignard reagents (R-MgBr), can also react. However, with esters, these reagents typically add twice to yield a tertiary alcohol after protonation, which would involve reaction at both the ester and the ketone carbonyls, complicating the outcome. uomustansiriyah.edu.iqmsu.edu

| Nucleophile | Reagent Example | Product Class | Specific Product Example |

|---|---|---|---|

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | Carboxylic Acid | 6-oxononanoic acid libretexts.org |

| Alcohol (Transesterification) | Methanol (CH₃OH) | Ester | Mthis compound masterorganicchemistry.com |

| Amine (Aminolysis) | Ammonia (NH₃) | Amide | 6-oxononanamide libretexts.org |

Conjugate Addition Reactions (Michael-type)

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. wikipedia.orgnumberanalytics.com this compound, in its ground state, does not possess the requisite α,β-unsaturated system and therefore cannot act as an acceptor (electrophile) in a Michael reaction. libretexts.org

However, the presence of the ketone at the C6 position allows for the formation of an enolate ion under basic conditions. Deprotonation can occur at either the α-carbon C5 or C7. This enolate can then act as a carbon-centered nucleophile (a Michael donor) in a conjugate addition reaction with a suitable Michael acceptor. openstax.orglibretexts.org For example, the enolate of this compound could react with an α,β-unsaturated ketone like 3-buten-2-one. The reaction involves the nucleophilic attack of the enolate on the β-carbon of the acceptor, followed by protonation, to form a new carbon-carbon bond. libretexts.org This two-step sequence is the foundation of the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol condensation. libretexts.org

| Role in Michael Reaction | Condition | Reactant Type | Outcome |

|---|---|---|---|

| Michael Donor (as enolate) | Base (e.g., Sodium Ethoxide) | α,β-unsaturated carbonyl (Michael Acceptor) | Formation of a new C-C bond; 1,5-dicarbonyl compound openstax.orglibretexts.org |

| Michael Acceptor | N/A | N/A | Does not occur as the compound is not α,β-unsaturated libretexts.org |

Role and Applications of Ethyl 6 Oxononanoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The value of Ethyl 6-oxononanoate as a building block stems from the orthogonal reactivity of its two functional groups. The ketone at the C-6 position and the ester at the C-1 position can be targeted with a high degree of selectivity, enabling chemists to perform sequential modifications.

The ketone group is susceptible to a variety of nucleophilic addition reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. It can also undergo reduction to a secondary alcohol or be converted to a methylene (B1212753) group. The ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or undergo transesterification. This array of possible transformations makes it a valuable starting material for synthesizing molecules with diverse functionalities and complex carbon skeletons. For instance, related keto esters are known to participate in acylation reactions to produce β-ketoesters, which are important intermediates in their own right. lookchem.com

Table 2: Illustrative Reactions of Keto Ester Functional Groups

| Functional Group | Reaction Type | Product Functional Group |

|---|---|---|

| Ketone | Grignard Reaction | Tertiary Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Ketone | Reductive Amination | Amine |

| Ketone | Wolff-Kishner Reduction | Methylene (Alkane) |

| Ester | Saponification (Hydrolysis) | Carboxylate Salt / Carboxylic Acid |

| Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol |

| Ester | Ammonolysis | Amide |

| Ester | Transesterification | Different Ester |

Development as a Precursor to Specialty Chemicals and Pharmaceutical Intermediates

The chemical versatility of this compound makes it an attractive precursor for both specialty chemicals and intermediates in the pharmaceutical industry. Analogous compounds, such as Ethyl 6-oxohexanoate, are utilized as reagents in the synthesis of pharmaceutical agents, including the development of anti-cancer agents. chemicalbook.com Similarly, other keto esters like methyl 9-oxononanoate (B1257084) are recognized as versatile intermediates for preparing bioactive compounds for pharmaceutical use.

By leveraging the reactivity of its ketone and ester functions, this compound can be elaborated into complex structures that form the core of biologically active molecules. The nine-carbon backbone provides a lipophilic scaffold that can be functionalized to interact with biological targets. The ability to modify the molecule at two distinct points allows for the systematic development of derivatives to optimize therapeutic properties.

Synthetic Routes to Medium-Chain Carboxylic Acids via this compound

Medium-chain carboxylic acids (MCCAs), typically defined as having between six and twelve carbon atoms, are valuable chemicals used in the production of polymers, resins, and other materials. wur.nlnih.gov this compound can serve as a synthetic precursor to nonanoic acid, a nine-carbon MCCA.

The conversion requires a two-step process:

Reduction of the Ketone: The ketone group at the C-6 position must be reduced to a methylene (CH₂) group. This can be achieved through classic organic reactions such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). These methods are effective for the deoxygenation of ketones.

Hydrolysis of the Ester: The ethyl ester group is then hydrolyzed to the corresponding carboxylic acid. This is typically accomplished under basic conditions (saponification) followed by an acidic workup, or directly under acidic conditions.

This synthetic pathway provides a targeted route to high-purity nonanoic acid, starting from a well-defined precursor.

Potential Contributions to Biodegradable Polymer Research

The search for sustainable and biodegradable alternatives to conventional plastics has driven significant research into new polymers. tecnalia.com Biodegradable polymers, such as polyhydroxyalkanoates (PHAs) and polylactides (PLAs), are often aliphatic polyesters. mdpi.comnih.govmdpi.com The structure of this compound makes it a promising, though not yet widely reported, candidate for research in this area.

Its potential lies in its transformation into a suitable monomer for polymerization. For example, the selective reduction of the ketone group at the C-6 position would yield Ethyl 6-hydroxynonanoate. This resulting hydroxy-ester is a classic A-B type monomer, containing a hydroxyl group (-OH) at one end and an ester group at the other. Such monomers can undergo polycondensation reactions to form polyesters. The resulting polymer would have a repeating nine-carbon unit with an ester linkage, a structure that is often susceptible to hydrolytic or enzymatic degradation. The flexibility to create copolymers by introducing other hydroxy-acid monomers could allow for the fine-tuning of the polymer's mechanical properties and degradation rate, similar to strategies used for other biodegradable polyesters. mdpi.com

Investigations into the Biological and Biochemical Significance of Ethyl 6 Oxononanoate

Participation in Metabolic Pathways and Enzyme Interactions

The structure of ethyl 6-oxononanoate, featuring a nine-carbon chain with a ketone at position 6 and an ethyl ester at one terminus, suggests its potential interaction with pathways that metabolize fatty acids and related molecules. A key metabolic pathway of interest is the biosynthesis of biotin (B1667282) (vitamin B7), which involves intermediates that are structurally analogous to this compound.

Two central enzymes in this pathway are 8-amino-7-oxononanoate (B1240340) synthase (AONS) and the esterase BioH.

8-Amino-7-oxononanoate Synthase (AONS): This enzyme, also known as BioF, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes a crucial step in biotin synthesis. wikipedia.orgebi.ac.uknih.gov It performs a decarboxylative Claisen-like condensation between an acyl thioester (pimeloyl-ACP or pimeloyl-CoA) and the amino acid L-alanine to produce 8-amino-7-oxononanoate. wikipedia.orguniprot.orgdrugbank.com Although the natural substrate is a thioester, the product is a keto-acid closely related to 6-oxononanoic acid.

Table 1: Enzymatic Reaction of 8-Amino-7-oxononanoate Synthase (AONS)

| Enzyme | Systematic Name | Substrates | Products | Metabolic Pathway |

|---|

BioH Esterase: In the biotin synthesis pathway of Escherichia coli and other bacteria, the formation of the pimelate (B1236862) moiety hijacks the cell's fatty acid synthesis machinery. nih.govresearchgate.net This process involves the use of a methyl or ethyl ester to protect the distal carboxyl group of a precursor like malonyl-ACP. nih.gov The BioH enzyme is a promiscuous carboxylesterase that later removes this protecting group. researchgate.netsemanticscholar.org Crucially, research has demonstrated that BioH can cleave the ethyl, propyl, and butyl esters of pimeloyl-ACP, making it an enzyme that directly interacts with a keto-acyl ethyl ester structure. semanticscholar.orgresearchgate.netasm.org This indicates that enzymes within central metabolic pathways possess the capability to recognize and process ethyl ester derivatives of keto-acids.

Function as a Substrate for Specific Enzymes in Biochemical Transformations

The potential for this compound to act as a substrate is best understood by examining enzymes known for their broad specificity or for acting on similar molecules.

The BioH esterase stands out as a primary candidate for an enzyme that could process this compound. Studies on its substrate specificity have shown it hydrolyzes a range of ω-carboxyl-acyl-ACP esters. semanticscholar.orgresearchgate.net While its natural substrate is pimeloyl-ACP methyl ester, its demonstrated activity on ethyl, propyl, and butyl esters of pimeloyl-ACP underscores its flexibility. semanticscholar.orgresearchgate.netasm.org If this compound were available to the enzyme, it is plausible that BioH could hydrolyze the ester bond to yield 6-oxononanoic acid and ethanol (B145695).

Table 2: Demonstrated Substrate Specificity of E. coli BioH Esterase

| Substrate Class | Specific Examples Hydrolyzed | Key Structural Feature | Reference |

|---|---|---|---|

| Acyl-ACP Methyl Esters | Glutaryl(C5)-ACP-ME, Adipyl(C6)-ACP-ME, Pimeloyl(C7)-ACP-ME, Suberyl(C8)-ACP-ME, Azelayl(C9)-ACP-ME | Methyl ester of a dicarboxylic acid attached to Acyl Carrier Protein (ACP) | semanticscholar.orgresearchgate.net |

| Acyl-ACP Alkyl Esters | Pimeloyl-ACP Ethyl Ester, Pimeloyl-ACP Propyl Ester, Pimeloyl-ACP Butyl Ester | Alkyl (including ethyl) ester of a dicarboxylic acid attached to ACP | semanticscholar.orgresearchgate.net |

While not a natural substrate, the promiscuity of many enzymes means that this compound could potentially act as a substrate or inhibitor for other enzymes involved in fatty acid metabolism, such as certain lipases or acyl-CoA synthetases, following the initial hydrolysis of its ester bond. For example, some esterases like cholesterol esterase have been shown to catalyze the formation of fatty acid ethyl esters. pnas.org

Influence on Lipid Metabolism and Fatty Acid Synthesis Pathways

The connection between this compound and lipid metabolism is multifaceted, primarily through its relationship with the biotin pathway and the existence of fatty acid ethyl esters (FAEEs) as metabolic products.

The biotin synthesis pathway is intrinsically linked to fatty acid synthesis. nih.gov Biotin is an essential cofactor for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis by producing malonyl-CoA. asm.org Furthermore, the biosynthesis of biotin's pimelate side chain is directly dependent on the enzymes of the fatty acid synthesis (FAS) pathway. nih.gov The involvement of an ethyl ester-cleaving enzyme like BioH within this interconnected system highlights a direct biochemical link between keto-ester hydrolysis and lipid metabolism.

A more direct parallel can be drawn with Fatty Acid Ethyl Esters (FAEEs) . These are non-oxidative metabolites of ethanol formed by the enzymatic esterification of fatty acids with ethanol. nih.govtaylorandfrancis.com FAEEs accumulate in various tissues, including the liver, pancreas, heart, and adipose tissue, particularly after significant alcohol consumption, and are considered markers of alcohol intake. nih.govnih.gov The synthesis and degradation of these ethyl esters are part of lipid metabolism. Enzymes such as fatty acid ethyl ester synthase and cholesterol esterase are involved in their formation. pnas.orgnih.gov Their presence and metabolic fate demonstrate that the ethyl esters of fatty acids are recognized and processed by mammalian metabolic systems, influencing lipid homeostasis.

Potential as a Carbon Source for Microorganisms in Metabolic Engineering Studies

In the field of metabolic engineering, microorganisms are often engineered to utilize non-native or unusual carbon sources to produce valuable chemicals, biofuels, and pharmaceuticals. mdpi.comnih.gov While no specific studies report the use of this compound as a microbial feedstock, its structure suggests it is a viable carbon and energy source for many bacteria and yeasts.

The likely metabolic pathway for its assimilation would involve two key steps:

Ester Hydrolysis: An extracellular or intracellular esterase would first hydrolyze the ethyl ester bond, releasing ethanol and 6-oxononanoic acid.

Catabolism of Products:

Ethanol: The released ethanol is a common carbon source for many microbes and is typically oxidized to acetaldehyde (B116499) and then to acetyl-CoA, which enters the central carbon metabolism (e.g., the TCA cycle).

6-Oxononanoic Acid: This keto-acid would likely be catabolized via pathways similar to fatty acid degradation. It could be activated to its CoA-thioester and then enter the β-oxidation cycle. The ketone group might require reduction by a ketoreductase prior to or during the β-oxidation process.

The ability to use such a molecule could be advantageous in synthetic biology applications. For instance, it could be a substrate for engineered pathways designed to produce specific diacids, keto-acids, or other specialty chemicals. nih.gov The development of microbial biosensors could facilitate the high-throughput screening of strains engineered to metabolize or produce such compounds. nih.gov

Elucidation of Biosynthetic Pathways Involving Keto-Esters

Keto-esters are important intermediates in both natural biosynthetic pathways and chemical synthesis. Their roles are well-elucidated in several contexts.

The biotin biosynthetic pathway provides a clear example of the functional role of a keto-ester intermediate. nih.gov In E. coli, the pathway circumvents the inability of fatty acid synthase (FAS) enzymes to act on dicarboxylic acids by temporarily masking one of the carboxyl groups as a methyl or ethyl ester. nih.govsemanticscholar.org This "disguised" substrate (e.g., methylated malonyl-ACP) can then be elongated by the FAS machinery. The resulting intermediate, a pimeloyl-ACP alkyl ester, is a keto-ester (as it contains the β-keto group from the last condensation cycle) that is then unmasked by the BioH esterase to produce the required pimeloyl-ACP. nih.gov

Table 3: Examples of Biosynthetic Pathways Involving Keto-Acid or Keto-Ester Intermediates

| Pathway | Key Intermediate(s) | Function of Intermediate | Key Enzyme Class |

|---|---|---|---|

| Fatty Acid Biosynthesis | β-Ketoacyl-ACP | Standard intermediate in the two-carbon chain elongation cycle. | Ketoacyl-ACP Synthase |

| Polyketide Synthesis | β-Ketoacyl-ACP / Poly-β-keto chains | Versatile building blocks that are modified (reduced, dehydrated, cyclized) to create complex natural products. | Polyketide Synthase (PKS) |

| Biotin Biosynthesis | Pimeloyl-ACP Methyl/Ethyl Ester | A dicarboxylic acid precursor protected as an ester to allow processing by fatty acid synthesis enzymes. | Esterase (e.g., BioH) |

In a broader sense, the fundamental reaction for forming carbon-carbon bonds in fatty acid and polyketide synthesis is the Claisen condensation , which produces a β-ketoacyl thioester. vanderbilt.edu This reaction is a biological analog of the chemical Claisen and Dieckmann condensations used in organic synthesis to produce β-keto esters, which are highly versatile synthetic building blocks. vanderbilt.edunih.gov The study of these pathways and enzymes, such as α-oxoamine synthases that can generate novel α-amino ketones, continues to expand the toolkit for chemoenzymatic synthesis of complex molecules. researchgate.netscielo.brnih.gov

Advanced Analytical Methodologies for the Characterization and Detection of Ethyl 6 Oxononanoate

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the separation and analysis of individual components from complex mixtures. e3s-conferences.orgijcrt.org The fundamental principle lies in the differential partitioning of compounds between a stationary phase and a mobile phase. e3s-conferences.org For a compound like ethyl 6-oxononanoate, which possesses both ester and ketone functionalities, various chromatographic methods can be tailored for its effective separation and identification. researchgate.netnih.gov Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are paramount in this field, often coupled with mass spectrometry (MS) for definitive structural elucidation. e3s-conferences.orgresearchgate.net The choice between these techniques often depends on the volatility and polarity of the analyte and the complexity of the sample matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.comnews-medical.net In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, enabling their identification. thermofisher.com This method offers high sensitivity and specificity, making it suitable for identifying and quantifying trace levels of compounds in various samples. thermofisher.comresearchgate.net

Quantifying this compound in complex matrices, such as food products, biological samples, or environmental residues, presents a significant analytical challenge due to the presence of numerous interfering compounds. lqmsa.com GC-MS is the primary method for such tasks. For instance, in the analysis of related aldehyde esters in oxidized frying oils, GC-MS is used to identify and quantify major components. The process often involves an initial extraction step, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate the analyte from the matrix. mdpi.comnih.gov

For accurate quantification, an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added in a known concentration. nih.gov The response of the analyte is then compared to the response of the internal standard. This approach corrects for any loss of analyte during sample preparation and injection. In the analysis of fatty acid ethyl esters (FAEEs) in blood, for example, deuterated versions of the target esters are used as internal standards. nih.govnih.gov The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity by focusing on specific fragment ions characteristic of this compound. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Analysis of Oxo-Esters in a Food Matrix

| Parameter | Value/Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |

| Internal Standard | Ethyl heptadecanoate or a deuterated analog of the analyte nih.gov |

This table presents typical parameters that could be adapted for the analysis of this compound based on methods for similar compounds.

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. copernicus.orgmdpi.com For compounds that are not sufficiently volatile or stable for GC analysis, derivatization can increase their volatility and thermal stability. copernicus.org this compound, containing a ketone group, is amenable to specific derivatization reactions.

One common strategy for carbonyl compounds is oximation, for example, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgcopernicus.org This reaction converts the ketone group into a PFBHA-oxime, which is more volatile and highly responsive to an electron capture detector (ECD) or can be readily analyzed by MS. mdpi.com Another approach involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which can react with any potential hydroxyl groups formed via keto-enol tautomerism, though this is less common for simple ketones. mdpi.comcopernicus.org Derivatization can be performed prior to injection or even on-fiber during SPME, which simplifies the workflow and can enhance sensitivity. copernicus.orgmdpi.com

Quantification in Complex Matrices

Multidimensional and Comprehensive Gas Chromatography (GCxGC, MDGC)

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GCxGC) offer significantly enhanced resolution. resolution-lab.comresearchgate.net These techniques use two columns with different stationary phases (orthogonal separation mechanisms). resolution-lab.com

In heart-cutting MDGC, specific unresolved portions of the chromatogram from the first column are selectively transferred to a second column for further separation. resolution-lab.comnih.gov In GCxGC, the entire sample is subjected to separation on both columns via a modulator, resulting in a structured two-dimensional chromatogram with vastly increased peak capacity. resolution-lab.comresearchgate.net This is particularly useful for separating this compound from isomers or other compounds with similar boiling points in complex matrices like wine or environmental samples. researchgate.netresearchgate.net GCxGC can resolve co-eluting peaks, allowing for more accurate identification and quantification. researchgate.netresearchgate.net

Integration with Olfactometry (GC-O) for Aroma Profiling

When this compound contributes to the aroma profile of a product, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool. researchgate.netwikipedia.org This technique splits the effluent from the GC column between a chemical detector (like MS or FID) and a sniffing port where a trained human assessor evaluates the odor of the eluting compounds. wikipedia.org This allows for the direct correlation of a specific compound with its perceived aroma.

The integration of GC-O with MDGC or GCxGC is particularly powerful for identifying key odorants in complex aromas like those found in coffee or wine. researchgate.netnih.gov An integrated system can first use GCxGC to map the complexity of odor-active regions, followed by MDGC to achieve high-resolution separation of these specific regions, with simultaneous MS for identification and olfactometry for odor characterization. researchgate.netnih.gov This approach would be ideal to determine the precise sensory impact of this compound among hundreds of other volatile compounds. researchgate.net

Table 2: Example of GC-O Data for Aroma-Active Compounds in a Beverage

| Retention Time (min) | Odor Descriptor | Compound Identification (by MS) | Odor Relevance |

| 12.5 | Fruity, apple-like | Ethyl butanoate | High |

| 15.8 | Cheesy, sweaty | Hexanoic acid nih.gov | Medium |

| 18.2 | Waxy, slightly fruity | This compound (Hypothetical) | To be determined |

| 20.1 | Floral, rose-like | β-damascenone nih.gov | High |

| 22.4 | Fruity, pineapple | Ethyl hexanoate (B1226103) researchgate.net | High |

This table is a hypothetical representation to illustrate how GC-O data is presented, including a potential entry for this compound.

High-Performance Liquid Chromatography (HPLC) for Specific Derivatives

While GC is the preferred method for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, especially for its non-volatile derivatives or when derivatization makes the analyte more suitable for LC analysis. ijcrt.orglibretexts.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

For carbonyl compounds, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic HPLC method. copernicus.org The resulting hydrazone is a stable, colored compound that can be easily detected by a UV-Vis detector at a specific wavelength. copernicus.org This approach is highly effective for quantifying aldehydes and ketones in various matrices. After derivatization, the sample is analyzed using reversed-phase HPLC, where the nonpolar derivatives are separated on a C18 column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. asianpubs.orgpensoft.net

This HPLC-based method is particularly useful when the original sample is aqueous or when the derivatization agent is not compatible with GC. The high sensitivity and selectivity of fluorescence detectors can also be exploited by using specific fluorescent labeling reagents for carboxylic acids or other functional groups that could be introduced via chemical modification of the oxo-ester.

Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for Sample Preparation

The accurate detection and quantification of this compound, particularly from complex matrices such as food and beverages, often requires an effective sample preparation step to isolate and concentrate the analyte. mdpi.comresearchgate.netmdpi.comoup.com Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are two modern, solvent-free techniques that are well-suited for this purpose. mdpi.comgcms.czlaballiance.com.my

Solid Phase Microextraction (SPME) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comresearchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through headspace extraction, analytes partition from the sample matrix onto the fiber coating. mdpi.com For a compound like this compound, a non-polar or medium-polarity fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/PDMS mixture, would likely be effective. The extraction efficiency can be optimized by adjusting parameters such as extraction time, temperature, and sample agitation. oup.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Stir Bar Sorptive Extraction (SBSE) is a similar technique that offers a larger volume of extraction phase, thereby providing higher recovery and sensitivity for many analytes. gcms.czlaballiance.com.mynih.gov In SBSE, a magnetic stir bar coated with a thick layer of PDMS is used to stir the sample. mdpi.comgcms.czlaballiance.com.my This allows for efficient extraction of analytes from the sample into the PDMS phase. After extraction, the stir bar is removed, rinsed, and the analytes are thermally desorbed in a dedicated unit coupled to a gas chromatograph. gcms.czlaballiance.com.my SBSE has been successfully applied to the analysis of volatile compounds, including esters, in beverages like Sherry brandy. nih.gov

The selection between SPME and SBSE would depend on the required sensitivity and the concentration of this compound in the sample. Both techniques offer the advantages of being solvent-free, simple to perform, and amenable to automation.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for the complete elucidation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for this moiety. savemyexams.comhmdb.ca The protons on the aliphatic chain will appear as multiplets in the upfield region. The methylene groups adjacent to the carbonyl groups (at C5 and C7) will be shifted downfield compared to the other methylene groups due to the electron-withdrawing effect of the carbonyls.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a signal for each of the eleven carbon atoms in the molecule, as they are all chemically non-equivalent. The two carbonyl carbons (the ketone at C6 and the ester at C1) will have the most downfield chemical shifts, typically in the range of 170-210 ppm. ucl.ac.ukoregonstate.edu The carbon of the ester carbonyl generally appears at a slightly lower chemical shift than the ketone carbonyl. The carbons of the ethyl group and the aliphatic chain will appear at progressively higher fields.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~14 |

| OCH₂ (ethyl) | ~4.1 | ~60 |

| CH₂ (C2) | ~2.3 | ~34 |

| CH₂ (C3) | ~1.6 | ~24 |

| CH₂ (C4) | ~1.6 | ~24 |

| CH₂ (C5) | ~2.5 | ~42 |

| C=O (C6) | - | ~210 |

| CH₂ (C7) | ~2.4 | ~36 |

| CH₂ (C8) | ~1.6 | ~23 |

| CH₃ (C9) | ~0.9 | ~14 |

| C=O (ester) | - | ~174 |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone functional groups. mdpi.comuobabylon.edu.iqvscht.czlibretexts.orgspcmc.ac.inpressbooks.pubnist.govnih.gov

The most prominent features in the IR spectrum will be the carbonyl (C=O) stretching vibrations. vscht.czlibretexts.orgpressbooks.pub The ester carbonyl typically absorbs in the region of 1750-1735 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, around 1715 cm⁻¹. uobabylon.edu.iqvscht.czpressbooks.pub Therefore, two distinct or a broadened carbonyl absorption band would be expected in the spectrum of this compound. Additionally, a strong absorption band corresponding to the C-O stretching of the ester group will be present in the 1300-1000 cm⁻¹ region. mdpi.comspcmc.ac.in The C-H stretching vibrations of the aliphatic chain will appear around 2950-2850 cm⁻¹. mdpi.comnih.gov

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | ~1715 |

| Ester C-O | Stretch | 1300 - 1000 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. In the absence of a published mass spectrum for this compound, the spectrum of its isomer, ethyl 9-oxononanoate (B1257084), from the NIST database can be analyzed to predict the likely fragmentation pathways. nist.govnih.govnist.gov

Upon electron ionization, this compound would form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (200.27 g/mol ). The fragmentation of this molecular ion is expected to be driven by the presence of the two carbonyl groups and the ester functionality. optica.orgjove.comresearchgate.netacs.orgcdnsciencepub.commdpi.comwisc.edu

Common fragmentation pathways for aliphatic ketones and esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. jove.comresearchgate.netcdnsciencepub.com For this compound, α-cleavage on either side of the ketone at C6 would lead to the formation of various acylium ions. Cleavage of the ester group could result in the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) via a McLafferty-type rearrangement.

The table below outlines some of the plausible fragment ions for this compound based on general fragmentation rules for ketones and esters.

| m/z | Proposed Fragment | Formation Pathway |

| 155 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 129 | [CH₃(CH₂)₂CO(CH₂)₄CO]⁺ | α-cleavage at the ester |

| 101 | [CH₃(CH₂)₂CO(CH₂)₂]⁺ | α-cleavage at C5-C6 |

| 85 | [CH₃(CH₂)₂CO]⁺ | α-cleavage at C6-C7 |

| 73 | [COOCH₂CH₃]⁺ | Cleavage at C2-C3 |

| 57 | [CH₃(CH₂)₂]⁺ | Cleavage at C7-C8 |

| 43 | [CH₃CH₂CO]⁺ | Rearrangement and cleavage |

Note: The relative abundance of these fragments would need to be determined experimentally.

Metabolomics and Chemometric Approaches

While no specific metabolomics studies focusing on this compound have been identified, the analytical approaches used in metabolomics and chemometrics are highly relevant for studying this compound in biological or food-related contexts. hmdb.camdpi.comfrontiersin.orgresearchgate.netnih.gov

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Ethyl esters, as a class of compounds, are known to be present in various natural products and can be part of the metabolome. hmdb.caresearchgate.net For instance, related compounds like 9-oxononanoic acid have been identified in organisms. nih.gov The analytical platforms typically used in metabolomics, such as GC-MS and LC-MS, are well-suited for the detection of this compound.

Untargeted Metabolomic Profiling for Biological Systems

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules (metabolites) in a biological sample, such as fibroblasts, plasma, or urine. nih.govnih.gov This approach is invaluable for discovering biomarkers and understanding the biochemical state of a system without preconceived bias. Methodologies like liquid chromatography-mass spectrometry (LC-MS) are frequently employed to generate these extensive metabolic profiles. nih.gov

In the context of this compound, an untargeted approach could be applied to biological samples to identify its presence and quantify its relative abundance. For instance, in studies of metabolic disorders like ethylmalonic encephalopathy, untargeted metabolomics on patient fibroblasts has successfully identified altered levels of numerous metabolites, revealing disruptions in cellular redox states and metabolic regulation. nih.gov While not the primary focus of such studies, the methodology is capable of detecting a wide array of compounds, including esters like this compound, should they be present and dysregulated.